![molecular formula C18H26N2O3 B2443800 tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate CAS No. 2126177-04-4](/img/structure/B2443800.png)
tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “tert-butyl 5-oxo-4,5-dihydro-3H-spiro [1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate”, the InChI code is1S/C18H24N2O4/c1-17 (2,3)24-16 (22)20-10-8-18 (9-11-20)12-19-15 (21)13-6-4-5-7-14 (13)23-18/h4-7H,8-12H2,1-3H3, (H,19,21)
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. For a similar compound, “tert-butyl 5-oxo-4,5-dihydro-3H-spiro [1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate”, the molecular weight is 332.4 .Scientific Research Applications
Synthesis of Novel Derivatives
The compound can be used in the synthesis of structurally novel derivatives. For instance, it has been used in the synthesis of 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
Biological Activity Enhancement
The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .
Lipophilicity Increase
Introduction of tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall .
Anti-Cancer Agents
The compound can be used in the design and synthesis of novel anti-cancer agents . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Antiproliferative Activity
The compound can be used in the development of drugs with antiproliferative activity. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Molecular Docking Studies
The compound can be used in molecular docking studies to reveal the binding orientations of all the synthesized compounds in the active site of c-Met .
properties
IUPAC Name |
tert-butyl spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-14-6-4-5-7-15(14)22-18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGDMOZDAOFOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2OC3(C1)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate |
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